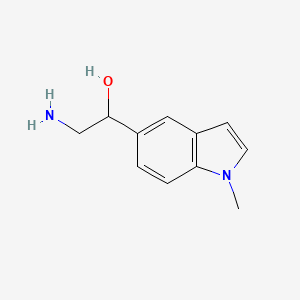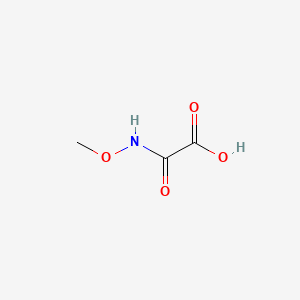
(Methoxycarbamoyl)formicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxycarbamoyl)formic acid is an organic compound with the molecular formula C3H5NO4 It is a derivative of formic acid, where one of the hydrogen atoms is replaced by a methoxycarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of (methoxycarbamoyl)formic acid as the primary product.
Industrial Production Methods
In an industrial setting, (methoxycarbamoyl)formic acid can be produced through a continuous process involving the reaction of formic acid with methoxyamine hydrochloride. The reaction is carried out in a solvent such as methanol, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbamoyl)formic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form methoxycarbamoyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methoxycarbamoyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Methoxycarbamoyl)formic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
(Methoxycarbamoyl)formic acid can be compared with other similar compounds, such as:
Formic acid: The simplest carboxylic acid, with a single hydrogen atom attached to the carboxyl group.
Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the alpha carbon.
Carbamic acid: A compound with a similar structure but lacking the methoxy group.
Uniqueness
(Methoxycarbamoyl)formic acid is unique due to the presence of both a methoxy group and a carbamoyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C3H5NO4 |
|---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
2-(methoxyamino)-2-oxoacetic acid |
InChI |
InChI=1S/C3H5NO4/c1-8-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7) |
InChI Key |
KPZARQPYRLQORR-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)

![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
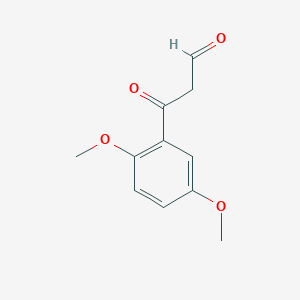



![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)

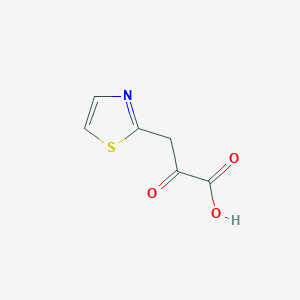
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
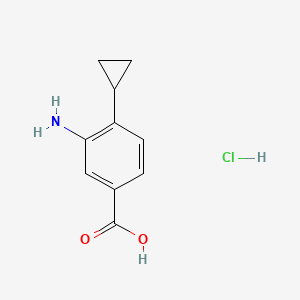
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
